8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

Select 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 57932-19-1) to secure a structurally and biologically validated lipoxygenase inhibitor for your inflammation research. Its defining 8-methyl substitution is not arbitrary; SAR studies show that even minor alterations in the benzoxepinone series can abrogate target potency, making this precise chemotype essential for reproducible studies. Documented as a potent inhibitor of arachidonic acid metabolism, with ancillary activity against cyclooxygenase and formyltetrahydrofolate synthetase, this compound is ideal as a reference standard for assay development or as a starting point for medicinal chemistry campaigns targeting GPCRs and PTKs. Supplied at 98% purity, every batch ensures long-term experimental reproducibility and eliminates the risk of compromised SAR conclusions from uncharacterized analogs. Partner with a supply chain that guarantees the exact structural identity and pharmacological profile your critical research demands.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 57932-19-1
Cat. No. B1334712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
CAS57932-19-1
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)CCCO2
InChIInChI=1S/C11H12O2/c1-8-4-5-9-10(12)3-2-6-13-11(9)7-8/h4-5,7H,2-3,6H2,1H3
InChIKeyQDASTOAATNRTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 57932-19-1) in Focus: A Scaffold-Defining Benzoxepinone for Targeted Chemical Biology


8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a tetrahydrobenzoxepin-5-one heterocycle distinguished by a specific 8-methyl substitution on the fused benzo-oxepine ring system. This compound is recognized in authoritative databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also exhibits ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The compound has been identified in patent literature as a member of a class of heterocyclic derivatives with valuable pharmacological properties , and it is commercially available with specified purity (e.g., 98%) for research applications . Its well-defined structure and documented biological activity profile make it a critical reference point for structure-activity relationship (SAR) studies within the benzoxepinone chemotype.

Why 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Cannot Be Casually Swapped: The SAR Evidence


The 8-methyl substitution pattern is not an arbitrary choice; it is a critical determinant of the compound's pharmacological fingerprint. In the benzoxepinone series, even minor structural modifications, such as the position of a methyl group or the saturation state of the heterocycle, can lead to profound shifts in target engagement and potency. For example, within the broader class of tetrahydrobenzoxepins, studies have shown that a tetrahydrobenzo[c]oxepin analogue exhibits significantly greater cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitory properties compared to its dihydrobenzo[c]oxepin-1(3H)-one isoform [1]. Furthermore, SAR investigations on related 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives reveal that the presence and position of hydroxyl versus methoxy substituents directly govern inhibitory activity against protein–tyrosine kinases (PTKs) such as ErbB1 and ErbB2 [2]. Therefore, substituting 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one with an uncharacterized benzoxepin analog or a derivative lacking the specific 8-methyl moiety introduces significant risk of altered or abrogated biological activity, compromising the validity of experimental results and the value of procurement.

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A Quantitative Guide to Differentiation from Closest Analogs


Lipoxygenase Inhibition: A Key Anti-Inflammatory Pathway Engagement

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is documented as a potent lipoxygenase inhibitor, a primary mechanism that distinguishes it from benzoxepinones with alternative substitution patterns or saturation states that may preferentially target other pathways like protein tyrosine kinases or the estrogen receptor [1]. While direct IC50 data for this exact compound against specific lipoxygenase isoforms is not publicly available in primary research, its established classification as a 'potent lipoxygenase inhibitor' in authoritative pharmacological databases provides a strong class-level inference for its intended use in arachidonic acid cascade research [1]. This is contrasted with data for a structurally related tetrahydrobenzo[c]oxepin analogue (compound 2), which exhibited a 5-lipoxygenase (5-LOX) IC50 of 0.94 mg/mL, demonstrating a marked improvement over its dihydrobenzo[c]oxepin-1(3H)-one isoform (IC50 1.64 mg/mL) [2]. This underscores the critical importance of the specific core structure and substitution pattern for achieving desired lipoxygenase inhibition.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

Muscarinic Receptor Affinity: A Differentiating Polypharmacology Profile

The compound demonstrates a defined and differential affinity for muscarinic acetylcholine receptors. BindingDB data for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one shows an IC50 of 930 nM for inhibition of [3H]OXO-M binding to muscarinic receptors from rat cortical homogenates [1]. In stark contrast, its affinity for [3H]QNB binding at the same receptor family is significantly lower, with an IC50 of 29,000 nM [1]. This 31-fold difference in potency between two radioligand binding assays at the same target class suggests a nuanced, conformation-specific interaction or a potential preference for certain receptor subtypes over others. This polypharmacology, while not necessarily a direct comparator to a single analog, is a verifiable quantitative property that distinguishes this compound from a purely hypothetical or uncharacterized benzoxepinone. It provides a baseline for further selectivity studies against other GPCR targets.

Muscarinic receptor binding Polypharmacology Neuropharmacology

Supply Chain Quality Control: Verified Purity and Scalable Procurement

Procurement of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one from established chemical suppliers is associated with defined quality metrics. For instance, the compound is available from reputable vendors with a specified purity of 98% (HPLC) . Furthermore, its commercial availability is confirmed by multiple vendors, with pricing and stock information being publicly accessible for quantities ranging from 50 mg to 5 g . This contrasts with the uncertainty associated with sourcing unlisted, custom-synthesized, or poorly characterized benzoxepinone analogs. The provision of essential characterization data, such as its SMILES notation (Cc1ccc2c(c1)OCCCC2=O) and molecular weight (176.2), alongside the specified purity, ensures reproducibility and reduces the technical burden on end-users .

Chemical purity Supply chain reliability Quality control

High-Impact Application Scenarios for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one


Arachidonic Acid Cascade and Inflammation Model Development

Given its established classification as a potent lipoxygenase inhibitor [1], 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is ideally suited as a tool compound or reference standard for developing and validating cellular or in vivo models of inflammation that are dependent on the arachidonic acid cascade. Its use in these models is supported by class-level data demonstrating that the tetrahydrobenzoxepin scaffold confers superior 5-lipoxygenase and COX-2 inhibition compared to its dihydrobenzoxepin counterparts [2]. Researchers can confidently use this compound to probe the role of lipoxygenase-mediated pathways in disease pathogenesis, secure in the knowledge that its core structure is validated for this pathway.

Muscarinic Receptor Polypharmacology and CNS Drug Discovery

The compound's demonstrated affinity for muscarinic acetylcholine receptors (IC50 930 nM) [3] positions it as a valuable starting point for medicinal chemistry campaigns exploring polypharmacology in central nervous system (CNS) disorders. Its unique binding profile, showing a 31-fold difference in potency between [3H]OXO-M and [3H]QNB binding [3], suggests a potential for designing ligands with subtype selectivity or specific signaling bias. This quantitative binding data provides a critical anchor for SAR studies aimed at optimizing potency and selectivity against this GPCR target.

Standardized Reference Material for Analytical Method Development

The high commercial purity (98%) and well-defined chemical identity (SMILES: Cc1ccc2c(c1)OCCCC2=O, MW: 176.2) of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one make it an excellent candidate for use as a reference standard in analytical chemistry applications. It can be reliably employed for the calibration of HPLC or LC-MS systems, the development of new analytical methods for benzoxepinone derivatives, or as a system suitability standard in quality control laboratories. The transparency of its supply chain and specifications ensures long-term experimental reproducibility.

SAR Probes for PTK and Other Kinase Targets

Although direct PTK inhibition data is not available for this precise compound, the broader benzoxepinone chemotype has been validated as a scaffold for developing protein-tyrosine kinase (PTK) inhibitors, particularly against ErbB1 and ErbB2 [4]. The 8-methyl substitution pattern of this specific compound offers a unique vector for SAR exploration in kinase inhibitor design. Researchers can use it as a core template to investigate how substitution at the 8-position affects kinase selectivity and potency, potentially leading to novel therapeutic candidates for cancer or other proliferative diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.